molecular formula C21H29FN4O2 B4987975 N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide

Cat. No.: B4987975
M. Wt: 388.5 g/mol
InChI Key: SFTYVWKUPQYDBH-UHFFFAOYSA-N
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Description

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a fluorinated methoxyphenyl group

Properties

IUPAC Name

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2/c1-21(2,3)20(27)24-19-7-10-23-26(19)17-8-11-25(12-9-17)14-15-5-6-16(22)13-18(15)28-4/h5-7,10,13,17H,8-9,11-12,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTYVWKUPQYDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)CC3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling. Common reagents used in these reactions include fluorinated benzaldehydes, methoxyphenyl derivatives, and various amines. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

N-[2-[1-[(4-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its fluorinated methoxyphenyl group and pyrazole ring contribute to its distinct chemical properties and biological activities.

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